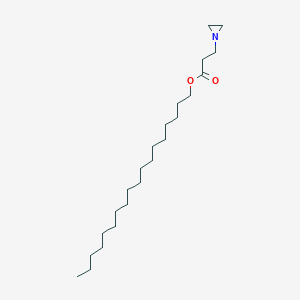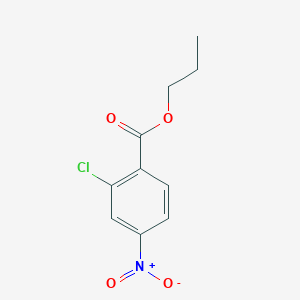
Propyl 2-chloro-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a chlorine atom, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration: The nitro group is introduced by nitration of the benzene ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Chlorination: The chlorine atom is introduced through chlorination using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of 2-chloro-4-nitrobenzoic acid derivatives.
Reduction: Formation of propyl 2-chloro-4-aminobenzoate.
Hydrolysis: Formation of 2-chloro-4-nitrobenzoic acid and propanol.
Wissenschaftliche Forschungsanwendungen
Propyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propyl 2-chloro-4-nitrobenzoate depends on its specific application. In chemical reactions, the nitro group is an electron-withdrawing group that influences the reactivity of the benzene ring. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The chlorine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-4-nitrobenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2-chloro-4-nitrobenzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Propyl 2-bromo-4-nitrobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Propyl 2-chloro-4-nitrobenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the propyl ester group, chlorine atom, and nitro group allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
59265-72-4 |
|---|---|
Molekularformel |
C10H10ClNO4 |
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
propyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-5-16-10(13)8-4-3-7(12(14)15)6-9(8)11/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
GPITUJIDQFXRRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
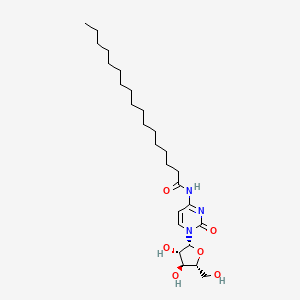
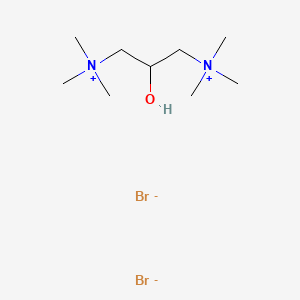
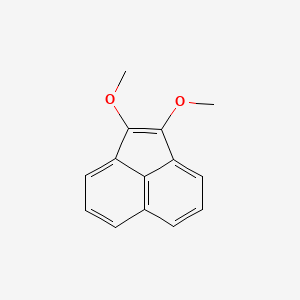
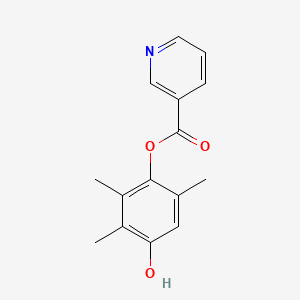
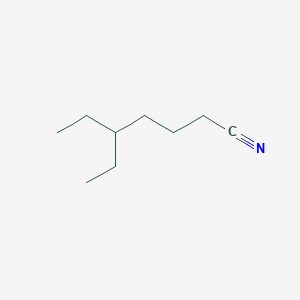

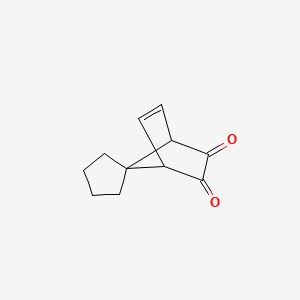
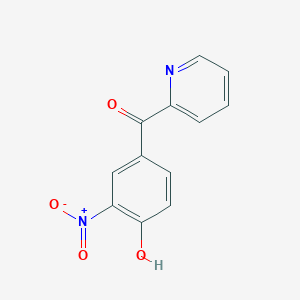
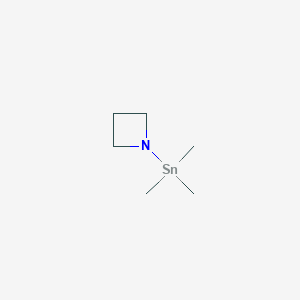
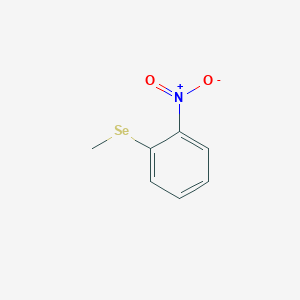
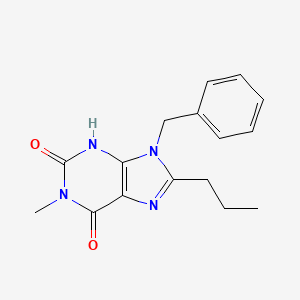
![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
